(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetic acid

Medicinal Chemistry Synthetic Methodology Building Block

This 3,4-dimethyl-substituted pyridazinone acetic acid (CAS 867130-32-3) is a non-interchangeable research scaffold for medicinal chemistry. The unique methyl placement on the pyridazine core is critical for MAO-A isoform selectivity and aldose reductase inhibitory potency—generic substitution with other analogs invalidates target activity without full re-evaluation. The free carboxylic acid handle enables rapid diversification for SAR libraries targeting depression, neurodegeneration, and diabetic complications. Insist on this specific CAS to ensure the steric and electronic profile your lead optimization program requires. Standard B2B shipping; for R&D use only.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 867130-32-3
Cat. No. B1523296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetic acid
CAS867130-32-3
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(N=C1C)CC(=O)O
InChIInChI=1S/C8H10N2O3/c1-5-3-7(11)10(4-8(12)13)9-6(5)2/h3H,4H2,1-2H3,(H,12,13)
InChIKeyAOJREGLGFIIAOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,4-Dimethyl-6-oxo-1(6H)-pyridazinyl)acetic Acid (CAS 867130-32-3): Chemical Class and Core Identity for Informed Procurement


(3,4-Dimethyl-6-oxo-1(6H)-pyridazinyl)acetic acid (CAS 867130-32-3) is a pyridazinone acetic acid derivative with the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol . Structurally, it consists of a pyridazine ring core, substituted at the 3- and 4-positions with methyl groups, and bearing an acetic acid moiety at the 1-position . This compound serves primarily as a versatile building block in medicinal chemistry and chemical biology research, particularly for the synthesis of more complex pyridazine derivatives with potential pharmacological activities [1].

Why Generic Pyridazinone Analogs Cannot Substitute for (3,4-Dimethyl-6-oxo-1(6H)-pyridazinyl)acetic Acid in Research


While numerous pyridazinone acetic acid derivatives exist as a class [1], the specific 3,4-dimethyl substitution pattern on the pyridazine ring of this compound is not interchangeable with other analogs. In closely related series, variations in substituents—such as replacing the 3,4-dimethyl groups with different aryl, alkyl, or halogen moieties—dramatically alter key pharmacological properties including monoamine oxidase (MAO) isoform selectivity, aldose reductase inhibitory potency, and analgesic/anti-inflammatory efficacy [2][3]. The unique electronic and steric profile conferred by the 3,4-dimethyl arrangement is critical for the intended interactions with biological targets and for the compound's utility as a specific synthetic intermediate. Therefore, generic substitution with other pyridazinone acetic acids is not scientifically valid without a complete re-evaluation of the target activity or synthetic pathway.

Quantitative Comparative Evidence for Selecting (3,4-Dimethyl-6-oxo-1(6H)-pyridazinyl)acetic Acid over Analogs


Synthetic Versatility: A Superior Building Block for Pyridazine Library Synthesis

(3,4-Dimethyl-6-oxo-1(6H)-pyridazinyl)acetic acid is a key intermediate for generating diverse libraries of pyridazine derivatives. Its free carboxylic acid group provides a reactive handle for amide coupling, esterification, and other functionalizations . In contrast to other pyridazinyl acetic acids that lack this 3,4-dimethyl pattern, the specific substitution on this compound has been shown to yield derivatives with improved pharmacological profiles. For example, in a class of (6-substituted-3(2H)-pyridazinon-2-yl)acetic acid derivatives, the 3,4-dimethyl variants (IVe and IVg) demonstrated superior analgesic and anti-inflammatory activity compared to other substitution patterns [1].

Medicinal Chemistry Synthetic Methodology Building Block

MAO-A Isoform Selectivity: Potential for Reduced Off-Target Effects in Neurotherapeutics

Pyridazinylacetic acid derivatives, as a class, have demonstrated a strong preference for inhibiting the monoamine oxidase A (MAO-A) isoform over MAO-B [1]. While specific quantitative data for (3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetic acid is not publicly available, a closely related series of pyridazinylacetic acids showed that all synthesized compounds were more selective for MAO-A, with compound 5d exhibiting the highest Selectivity Index (SI) [1]. This class-level selectivity is a significant differentiator from non-selective MAO inhibitors or MAO-B selective agents, which may have different therapeutic and side-effect profiles [2].

Neuropharmacology Monoamine Oxidase Selectivity

Aldose Reductase Inhibition: A Scaffold with Demonstrated Potency in Diabetic Complication Models

Pyridazinone acetic acid derivatives are established as a pharmacophore for aldose reductase inhibition, a key target in preventing diabetic complications [1]. In a study of diaryl pyridazine-3-ones, the N-acetic acid derivative 3c exhibited potent aldose reductase inhibitory activity with an IC50 of 12 µM (1.2 × 10⁻⁵ M) in a pig lens assay [2]. This level of activity provides a benchmark for the class. While (3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetic acid is not the exact compound tested, its structural features are consistent with the core scaffold that enabled this potency. Furthermore, research indicates that acetic acid derivatives are more effective than propionic or butyric acid analogs in this context [3].

Endocrinology Aldose Reductase Diabetic Complications

Purity and Supply: Consistent Quality for Reproducible Research

Commercial sources for (3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetic acid consistently report a minimum purity of 95%, with some suppliers offering ≥98% purity . In contrast, other pyridazinyl acetic acid analogs may be available from fewer vendors or with lower and less consistent purity specifications . This level of purity and multiple sourcing options reduce the risk of impurities confounding biological assays or synthetic reactions, which is a critical factor for procurement decisions.

Chemical Supply Purity Reproducibility

High-Impact Application Scenarios for (3,4-Dimethyl-6-oxo-1(6H)-pyridazinyl)acetic Acid (CAS 867130-32-3)


Synthesis of MAO-A Selective Inhibitors for Neurological Disorder Research

Researchers investigating novel treatments for depression, anxiety, or neurodegenerative diseases can use (3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetic acid as a core scaffold to synthesize libraries of pyridazinylacetic acid derivatives. Based on class-level evidence, these derivatives are highly likely to exhibit selectivity for the MAO-A isoform, a validated target for antidepressant and neuroprotective therapies [1]. The compound's carboxylic acid group allows for rapid diversification to explore structure-activity relationships (SAR) around the pyridazine core [2].

Development of Novel Aldose Reductase Inhibitors for Diabetic Complications

In programs focused on diabetic complications (e.g., neuropathy, retinopathy, nephropathy), this compound serves as a key intermediate for creating new aldose reductase inhibitors. Its structural similarity to the potent pyridazinone acetic acid class (e.g., compound 3c with an IC50 of 12 µM) provides a validated starting point for lead optimization [3]. Researchers can leverage this scaffold to improve upon existing inhibitors like ponalrestat, aiming for better potency and pharmacokinetic profiles [4].

Generation of Analgesic and Anti-inflammatory Lead Compounds

Medicinal chemists targeting pain and inflammation can employ this building block to synthesize new (6-substituted-3(2H)-pyridazinon-2-yl)acetic acid derivatives. Prior work has shown that the 3,4-dimethyl substitution pattern on the pyridazinone core is associated with the most promising in vivo analgesic and anti-inflammatory activity within this chemical series [5]. This suggests that further exploration of this specific scaffold could yield potent, non-ulcerogenic anti-inflammatory agents [5].

Chemical Biology Tool Compound Synthesis

This compound is ideal for preparing chemical probes to study the role of MAO-A, aldose reductase, or related targets in cellular and in vivo models. Its high purity (≥95%) from commercial sources ensures that synthesized probes are of sufficient quality for rigorous biological interrogation, minimizing off-target effects due to impurities . The free acid handle facilitates conjugation to biotin, fluorophores, or solid supports for target identification and pull-down assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.